4-Amino-6-chloroquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-chloroquinoline hydrochloride is a chemical compound belonging to the class of 4-aminoquinolines. These compounds are known for their diverse pharmacological activities, including antimalarial, anticancer, and antiviral properties . The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-6-chloroquinoline hydrochloride typically involves the chlorination of 4-aminoquinoline. The reaction is carried out in the presence of a chlorinating agent such as phosphorus oxychloride or thionyl chloride under controlled conditions to ensure selective chlorination at the 6-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-Amino-6-chloroquinoline hydrochloride has a wide range of applications in scientific research:
Biology: Studied for its potential as an inhibitor of certain enzymes and as a probe for biological assays.
Medicine: Investigated for its antimalarial, anticancer, and antiviral properties.
Mechanism of Action
The mechanism of action of 4-amino-6-chloroquinoline hydrochloride involves its interaction with various molecular targets:
Antimalarial Activity: The compound inhibits heme polymerase in malarial parasites, preventing the detoxification of heme into hemozoin, leading to the accumulation of toxic heme and parasite death.
Anticancer Activity: It interferes with DNA synthesis and repair mechanisms in cancer cells, inducing apoptosis and inhibiting cell proliferation.
Antiviral Activity: The compound disrupts viral replication by inhibiting viral enzymes and interfering with viral entry into host cells.
Comparison with Similar Compounds
- Chloroquine
- Amodiaquine
- Hydroxychloroquine
- Piperaquine
- Pyronaridine
These comparisons highlight the unique properties of 4-amino-6-chloroquinoline hydrochloride, making it a valuable compound in various scientific and medical applications.
Properties
IUPAC Name |
6-chloroquinolin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-5H,(H2,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUZEMMPXKBFRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921316 |
Source
|
Record name | 6-Chloroquinolin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90921316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114306-29-5 |
Source
|
Record name | 6-Chloroquinolin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90921316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.